molecular formula C7H7BrO3S B1374736 5-Bromo-2-methanesulfonylphenol CAS No. 1426958-41-9

5-Bromo-2-methanesulfonylphenol

Cat. No. B1374736
CAS RN: 1426958-41-9
M. Wt: 251.1 g/mol
InChI Key: UFEVSEZFMHCGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methanesulfonylphenol is a chemical compound with the linear formula C7H7BrO3S . It contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfone .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom . It contains a total of 19 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 sulfone .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 251.1 . It contains a total of 19 atoms, including 7 Hydrogen atoms, 7 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Bromine atom .

Scientific Research Applications

  • Catalysis and Chemical Reactions :

    • Bromodifluoro(phenylsulfanyl)methane, a related compound, is used in Friedel–Crafts-type alkylation reactions, leading to the synthesis of thioesters, benzophenones, and xanthones (Kuhakarn et al., 2011).
    • Methanesulfonicacid hydrazide derivatives and their metal complexes demonstrate antibacterial activities, indicating potential pharmaceutical applications (Özdemir et al., 2009).
  • Synthesis and Structural Analysis :

    • The synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and its derivatives, which are important for the development of novel synthetic compounds, have been described (Bhasin et al., 2009).
    • The preparation of 5-Bromo- and 5-chloro-3-thiolene-2-one and their behavior in allylic rearrangement reactions have been explored (Jakobsen, 1967).
  • Methane Conversion and Utilization :

    • Research on the conversion of methane to light olefins or higher hydrocarbons using H-SAPO-34 catalyst via an in situ halogenation protocol highlights the potential of these compounds in natural gas refining (Batamack et al., 2017).
    • Studies on methane oxidation using N2O over Fe/MFI zeolites indicate the importance of Bronsted acidity in supporting the Fe-based alpha-oxygen active site for hydrogen abstraction (Chow et al., 2018).
  • Biological and Environmental Applications :

    • The effects of 2-Bromoethanesulfonic Acid and 2-Chloroethanesulfonic Acid on acetate utilization in a continuous-flow methanogenic fixed-film column have been investigated, providing insights into microbial resistance to halogenated compounds (Bouwer & McCarty, 1983).
    • The synthesis of novel bromophenol derivatives and their effects on metabolic enzymes such as acetylcholinesterase and carbonic anhydrase isoenzymes suggest their potential in the treatment of diseases like glaucoma, epilepsy, and Alzheimer's (Oztaskin et al., 2022).

properties

IUPAC Name

5-bromo-2-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEVSEZFMHCGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101302739
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1426958-41-9
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101302739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-bromo-2-fluoro-1-methylsulfonyl-benzene (2 g, 7.9 mmol) in DMF (15 mL) is added 2-methanesulfonyl-ethanol (1.47 g, 11.85 mmol). Sodium hydride (948.16 mg, 23.71 mmol) is added in portions at 0° C. The reaction mixture is allowed to come to r.t. and is added dropwise into cooled aq. hydrochloric acid. The aq. layer is extracted with ethyl acetate. The organic layer is dried over MgSO4, filtered and concentrated. The crude residue is purified by reversed phase HPLC. Yield 86%, m/z 251/253[M+H]+, rt 0.42 min, LC-MS Method X018_S01.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
948.16 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methanesulfonylphenol
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methanesulfonylphenol
Reactant of Route 3
5-Bromo-2-methanesulfonylphenol
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methanesulfonylphenol
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methanesulfonylphenol
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methanesulfonylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.